molecular formula C16H16O6 B168993 Episappanol

Episappanol

Cat. No.: B168993
M. Wt: 304.29 g/mol
InChI Key: MPGFEHZDABUJFR-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Episappanol is a natural compound isolated from the heartwood of the plant Caesalpinia sappan, which is native to South East Asia and South India. This compound has garnered attention due to its significant anti-inflammatory properties. It is a member of the homoisoflavonoid class of compounds, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Episappanol can be isolated from the heartwood of Caesalpinia sappan using various chromatographic techniques. The isolation process typically involves the use of silica gel column chromatography, high-speed counter-current chromatography, and preparative high-performance liquid chromatography . The absolute configurations of this compound and related compounds have been determined using Horeau’s partial resolution method and chemical correlations .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary extraction from natural sources. the methods used in laboratory settings, such as high-performance liquid chromatography, could be scaled up for industrial purposes if needed.

Chemical Reactions Analysis

Types of Reactions

Episappanol undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound. These derivatives are often studied for their enhanced or modified biological activities.

Scientific Research Applications

Anti-Inflammatory Properties

Episappanol has been identified as a significant anti-inflammatory agent. Research indicates that it effectively inhibits the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines.

Case Study: In Vitro Analysis

A study conducted on lipopolysaccharide-stimulated macrophages demonstrated that this compound significantly reduced IL-6 and TNF-α levels at concentrations of 50 µg/ml. The IC50 values for IL-6 and TNF-α were found to be 18 µM and 29 µM, respectively .

Table 1: Cytokine Inhibition by this compound

CytokineConcentration (µg/ml)IC50 (µM)
IL-65018
TNF-α5029

This study highlights the potential of this compound as a therapeutic agent in treating inflammation-related conditions, such as arthritis and other chronic inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential. Compounds derived from C. sappan have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

Case Study: Antioxidant Mechanism

In an experimental setup involving oxidative stress models, extracts containing this compound demonstrated significant radical scavenging activity. This effect was attributed to its ability to enhance the activity of endogenous antioxidant enzymes .

Potential Anticancer Applications

This compound's role in cancer treatment is an emerging area of research. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cancer Cell Line Studies

Research involving human cancer cell lines has shown that this compound can inhibit cell proliferation and induce apoptosis through mitochondrial pathways. In particular, studies indicated that it downregulated proteins associated with cell survival, showcasing its potential as an adjunctive therapy in cancer treatment .

Table 2: Anticancer Effects of this compound

Cancer TypeMechanism of ActionObservations
Colon CancerInduces apoptosis via caspase activationSignificant reduction in cell viability
Lung CancerModulates mitochondrial proteinsDecreased tumor size in vivo

Ethnopharmacological Significance

This compound has a long history of use in traditional medicine across Southeast Asia. It has been utilized for its analgesic and anti-inflammatory properties, supporting its application in modern herbal remedies.

Case Study: Traditional Use

Local populations have employed C. sappan extracts for treating various ailments, including ischemic stroke and respiratory conditions. The integration of modern scientific findings with traditional knowledge enhances the understanding of this compound's therapeutic potential .

Comparison with Similar Compounds

. These compounds share similar structures and biological activities but differ in their specific chemical configurations and properties.

Similar Compounds

Episappanol stands out due to its specific configuration and the unique combination of biological activities it exhibits. Its ability to inhibit multiple pro-inflammatory cytokines makes it particularly valuable in the context of inflammation-related research and potential therapeutic applications .

Biological Activity

Episappanol, a compound derived from the heartwood of Caesalpinia sappan, has garnered attention for its potential biological activities, particularly in anti-inflammatory and neuroprotective contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by the following chemical properties:

Property Value
Molecular FormulaC₁₅H₁₄O₅
Molecular Weight304.0941 g/mol
StructureThis compound Structure

Sources and Traditional Uses

The heartwood of Caesalpinia sappan has been used traditionally in Southeast Asia for its analgesic and anti-inflammatory properties. It is commonly utilized in food and beverages, highlighting its cultural significance and historical medicinal applications.

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro experiments using lipopolysaccharide (LPS)-stimulated macrophages showed that this compound effectively inhibited the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The following table summarizes the inhibitory effects observed:

Compound IC₅₀ (µM) Effect on IL-6 Effect on TNF-α
This compound123Significant InhibitionSignificant Inhibition
Protosappanin C128Significant InhibitionSignificant Inhibition
Brazilin18Highest EfficacyModerate Efficacy

In another study, all tested compounds from C. sappan, including this compound, were shown to significantly reduce mRNA expression levels of IL-6 and TNF-α in IL-1β-stimulated chondrocytes, further supporting its role as an anti-inflammatory agent .

Neuroprotective Effects

This compound's neuroprotective potential was explored through studies involving the ethanolic extract of C. sappan. This extract demonstrated efficacy in preventing ischemic damage in a rat model of middle cerebral artery occlusion (MCAO). The extract was found to regulate multiple target proteins associated with neuroprotection, including pathways related to JAK-STAT signaling and oxidative stress response .

Case Studies

A notable case study investigated the effects of C. sappan extracts, including this compound, on ischemic stroke treatment. The study employed a rat model to assess the efficacy of the extract in mitigating neuronal damage. Results indicated that administration of the extract led to significant improvements in synaptic generation and reductions in inflammatory cell activation .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Pro-inflammatory Cytokines : By reducing IL-6 and TNF-α levels, this compound helps mitigate inflammatory responses.
  • Neuroprotection : The compound appears to exert protective effects against neuronal damage via modulation of signaling pathways involved in inflammation and oxidative stress.

Properties

IUPAC Name

(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,15,17-21H,7-8H2/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGFEHZDABUJFR-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@@H](C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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